![molecular formula C9H9F3O B2892480 4-Methyl-3-(trifluoromethyl)benzyl alcohol CAS No. 261952-15-2](/img/structure/B2892480.png)
4-Methyl-3-(trifluoromethyl)benzyl alcohol
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Overview
Description
4-Methyl-3-(trifluoromethyl)benzyl alcohol is an aromatic primary alcohol . It is functionally related to benzyl alcohol . It is used as a pharmaceutical intermediate and is also used to predict the NMR spectrum .
Synthesis Analysis
4-Methyl-3-(trifluoromethyl)benzyl alcohol is used in the synthesis of highly electron-poor fluorine-containing alkenes . It is also employed as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) .Molecular Structure Analysis
The molecular formula of 4-Methyl-3-(trifluoromethyl)benzyl alcohol is C8H7F3O . Its molecular weight is 176.1358 . The IUPAC Standard InChI is InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 .Chemical Reactions Analysis
Photocatalytic oxidation of 4-Methyl-3-(trifluoromethyl)benzyl alcohol to corresponding aldehydes on TiO2 photocatalyst under O2 atmosphere has been reported .Physical And Chemical Properties Analysis
4-Methyl-3-(trifluoromethyl)benzyl alcohol is a colorless to light yellow liquid . Its refractive index is n20/D 1.459 (lit.) . It has a boiling point of 78-80 °C/4 mmHg (lit.) and a density of 1.286 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceutical Intermediate
“4-Methyl-3-(trifluoromethyl)benzyl alcohol” is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs. The specific drugs it is used to produce can vary widely, depending on the needs of the pharmaceutical industry.
NMR Spectrum Prediction
This compound is used to predict the NMR (Nuclear Magnetic Resonance) spectrum . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.
Kinetic Studies of Phosphonoformate Prodrugs
“4-Methyl-3-(trifluoromethyl)benzyl alcohol” is employed as a reagent in kinetic studies of phosphonoformate prodrugs . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug. The kinetic studies help to understand the rate at which these prodrugs are metabolized.
Aquachromium (IV) Studies
This compound is also used in studies involving aquachromium (IV) . Aquachromium (IV) is a type of chromium compound that is used in various chemical reactions. The specifics of these studies can vary widely, but they often involve investigating the properties and reactions of aquachromium (IV).
Synthesis of Highly Electron-Poor Fluorine-Containing Alkenes
“4-Methyl-3-(trifluoromethyl)benzyl alcohol” is used in the synthesis of highly electron-poor fluorine-containing alkenes . Alkenes are hydrocarbons that contain a carbon-carbon double bond. The synthesis of these specific types of alkenes can have various applications in the field of organic chemistry.
Chemical Property Analysis
The compound’s molecular formula is C9H9F3O and it has a molecular weight of 190.17 . Its properties such as melting point and boiling point are often analyzed in chemical studies . This helps in understanding its behavior under different conditions and can be useful in various scientific applications.
Safety and Hazards
Mechanism of Action
Target of Action
4-Methyl-3-(trifluoromethyl)benzyl alcohol is primarily used as a pharmaceutical intermediate It’s often used inproteomics research , suggesting it may interact with various proteins or enzymes in the body.
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react viaSN1 or SN2 pathways . These reactions involve nucleophilic substitution at the benzylic position, which is stabilized by resonance .
Biochemical Pathways
It’s used as a reagent in kinetic studies ofphosphonoformate prodrugs and aquachromium (IV) , suggesting it may play a role in these biochemical pathways.
Pharmacokinetics
Its molecular weight of190.16 might influence its absorption and distribution in the body
Result of Action
As a pharmaceutical intermediate, it’s likely used to synthesize other compounds with known biological effects .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . .
properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUCVMGJQLDSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)benzyl alcohol |
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